molecular formula C8H16N2O3 B1662033 H-Leu-Gly-OH CAS No. 686-50-0

H-Leu-Gly-OH

Cat. No.: B1662033
CAS No.: 686-50-0
M. Wt: 188.22 g/mol
InChI Key: LESXFEZIFXFIQR-LURJTMIESA-N
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Description

Leucine-glycine, commonly referred to as H-Leu-Gly-OH, is a dipeptide composed of the amino acids leucine and glycine Dipeptides are the simplest form of peptides, consisting of just two amino acids linked by a single peptide bond Leucine is a branched-chain amino acid, while glycine is the smallest amino acid

Scientific Research Applications

Leucine-glycine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for Leu-Gly can be found in the reference .

Future Directions

Leu-Gly raises accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone . This suggests that Leu-Gly could have potential applications in the treatment of conditions related to dopamine levels . Furthermore, therapeutic peptides are a unique class of pharmaceutical agents and have been used in the development of biopharmaceutical conjugates . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

L-Leucylglycine participates in biochemical reactions primarily as a substrate for peptidases, enzymes that hydrolyze peptide bonds . The interaction between L-Leucylglycine and these enzymes is crucial for the breakdown and utilization of the dipeptide. The nature of these interactions is largely dependent on the specific structure and properties of the enzymes involved .

Cellular Effects

The effects of L-Leucylglycine on cellular processes are diverse and complex. As a dipeptide, it can influence cell function through its involvement in protein synthesis. Furthermore, L-Leucylglycine can influence cellular metabolism, potentially serving as a source of nitrogen or carbon for various metabolic processes .

Molecular Mechanism

The molecular mechanism of action of L-Leucylglycine involves its interaction with various biomolecules within the cell. It can bind to enzymes, influencing their activity, and may also induce changes in gene expression . The exact nature of these interactions and their outcomes can vary depending on the specific cellular context.

Temporal Effects in Laboratory Settings

The effects of L-Leucylglycine can change over time in laboratory settings. Factors such as the stability of the dipeptide, its rate of degradation, and any long-term effects on cellular function can all influence the observed effects of L-Leucylglycine . Specific details about the temporal effects of L-Leucylglycine in laboratory settings are currently limited.

Dosage Effects in Animal Models

The effects of L-Leucylglycine can vary with different dosages in animal models. While specific studies on L-Leu-Gly-OH are limited, it is generally understood that the impact of dipeptides can range from physiological to toxic effects, depending on the dosage .

Metabolic Pathways

L-Leucylglycine is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids, leucine and glycine, by peptidases . These amino acids can then be further metabolized through various pathways, interacting with different enzymes and cofactors .

Transport and Distribution

The transport and distribution of L-Leucylglycine within cells and tissues are likely mediated by peptide transporters. These transporters can facilitate the uptake of dipeptides like L-Leucylglycine into cells, influencing their localization and accumulation .

Subcellular Localization

The subcellular localization of L-Leucylglycine can influence its activity and function. While specific details about the subcellular localization of L-Leucylglycine are currently limited, it is likely that it can be found in various compartments or organelles depending on its role in specific cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine-glycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the attachment of glycine to the resin, followed by the addition of leucine. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

In industrial settings, leucine-glycine can be produced using enzymatic methods. Enzymes such as proteases and peptidases can catalyze the formation of dipeptides from their constituent amino acids. This method is advantageous due to its high specificity and mild reaction conditions. Additionally, fermentative processes using genetically engineered microorganisms have been developed to produce dipeptides, including leucine-glycine, on a large scale .

Chemical Reactions Analysis

Types of Reactions

Leucine-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymes such as trypsin or pepsin, acidic conditions (e.g., hydrochloric acid), or basic conditions (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products

    Hydrolysis: Leucine and glycine.

    Oxidation: Carbonyl derivatives of leucine and glycine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Leucine-glycine can be compared with other dipeptides and small peptides:

    Glycine-alanine: Similar to leucine-glycine, glycine-alanine is a dipeptide composed of glycine and alanine.

    Leucine-alanine: This dipeptide consists of leucine and alanine.

    Leucine-leucine: A dipeptide composed of two leucine residues.

Properties

IUPAC Name

2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXFEZIFXFIQR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317011
Record name L-Leucylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686-50-0
Record name L-Leucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Leucylglycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-leucylglycine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-Leucylglycine?

A1: L-Leucylglycine has the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol. []

Q2: Is there spectroscopic data available for Leu-Gly?

A2: Yes, researchers have used various spectroscopic techniques to study Leu-Gly. 1H and 13C NMR have been utilized to analyze its conformation and aggregation behavior in different solvents. [, , , , ] IR spectroscopy has also been employed to investigate its structure, particularly intramolecular hydrogen bonding. [, ]

Q3: How does the aggregation of Leu-Gly differ in hexafluoroisopropanol (HFIP) and 2-propanol (2-PrOH) solutions?

A3: Dynamic light scattering and molecular dynamics simulations revealed distinct aggregation patterns for Leu-Gly in HFIP-water and 2-PrOH-water mixtures. Linear-shaped aggregates were observed in HFIP solutions, attributed to the solvent's ability to solvate the dipeptide's moieties, promoting elongated structures and electrostatic interactions between N- and C-terminals. Conversely, spherical-shaped aggregates formed in 2-PrOH solutions due to water molecules bridging the dipeptide's moieties. []

Q4: Does the presence of calcium ions affect the chemical behavior of Leu-Gly derivatives?

A4: Yes, calcium ions can mediate the transesterification of certain protected Leu-Gly esters in methanol solutions. This was demonstrated with Z-Asn-Leu-Gly-OEt and Moz-Asn-Leu-Gly-OEt, which underwent transesterification in the presence of calcium acetate. This suggests a potential catalytic role of a peptide derivative-Ca2+ complex in facilitating this reaction. [, ]

Q5: Does L-Leucylglycine possess any biological activity?

A5: While Leu-Gly itself has not been extensively studied for direct pharmacological effects, research suggests potential roles in various biological processes. Studies have examined its influence on collagen synthesis [] and its presence in bioactive peptides derived from natural sources. [, ]

Q6: Can Leu-Gly be transported intact across the intestinal wall?

A6: Research suggests that a significant portion of Leu-Gly-Gly-Gly, a tetrapeptide containing the Leu-Gly sequence, can be transported intact across the rat small intestine. [] This finding indicates a potential pathway for the absorption of larger peptides containing the Leu-Gly motif.

Q7: Have any studies investigated the potential of Leu-Gly as a functional food ingredient?

A7: Yes, research has explored the effects of orally administered Leu-Gly on UVB-induced wrinkle formation in hairless mice. Results suggest that Leu-Gly, along with Gly-Leu, may possess anti-wrinkling properties by promoting collagen synthesis and inhibiting matrix metalloproteinases. []

Q8: Has Leu-Gly been identified in any naturally occurring bioactive peptides?

A8: Yes, mass spectrometry analysis identified Leu-Gly within a potent antioxidant peptide, Gly-Leu-Phe-Gly-Pro-Arg, derived from the gelatin hydrolysate of seabass skin. [] This finding highlights the potential of natural sources as reservoirs for bioactive peptides containing the Leu-Gly motif.

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